3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide
Description
This compound (CAS: 315671-74-0) features a benzothiophene-2-carboxamide core substituted with a chlorine atom at the 3-position and a 4-(pyrrolidine-1-sulfonyl)phenyl group on the amide nitrogen. Its molecular formula is C₁₉H₁₇ClN₂O₃S₂, with a molar mass of 420.93 g/mol . The pyrrolidine sulfonyl moiety contributes to its physicochemical properties, including a predicted pKa of 10.59, influencing solubility and bioavailability.
Properties
IUPAC Name |
3-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-17-15-5-1-2-6-16(15)26-18(17)19(23)21-13-7-9-14(10-8-13)27(24,25)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUXAKIYFGOIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidine Sulfonyl Group: This step involves sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of sulfonyl and carboxamide groups with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds with proteins, affecting their function. The chloro group can participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonamide Group
The sulfonamide-linked aromatic ring is a critical site for structural diversification. Key analogs include:
Key Observations :
- Polarity: Morpholine (oxygen-containing) > Pyrrolidine > Piperidine > Dibutylamino.
- Lipophilicity: Dibutylamino > Piperidine > Pyrrolidine > Morpholine.
- Biological Implications: Bulkier groups (e.g., dibutylamino) may hinder membrane permeability but improve target binding in hydrophobic pockets.
Core Benzothiophene Modifications
The benzothiophene carboxamide core is conserved in several bioactive compounds, with variations in substituents dictating target specificity:
Smoothened (SMO) Receptor Agonists
- SAG (3-Chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(4-pyridinyl)benzyl]-1-benzothiophene-2-carboxamide): Features a trans-4-(methylamino)cyclohexyl group and 3-(4-pyridinyl)benzyl substituent. Acts as a potent SMO agonist, activating Hedgehog signaling . Compared to the target compound, SAG’s bulky substituents enhance receptor binding but reduce metabolic stability.
- SAG1.5 (3-Chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]-1-benzothiophene-2-carboxamide): Additional 4,7-difluoro substitutions on the benzothiophene core improve potency and selectivity for SMO .
Key Difference : The target compound lacks the pyridinyl benzyl and fluorinated benzothiophene moieties, likely limiting its SMO agonist activity.
Antimicrobial Derivatives
- AL1 (N-(4-Chloro-phenyl)-2-{5-[4-(pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazol-2-yl sulfanyl}-acetamide):
Key Difference : The target compound’s benzothiophene core may confer distinct electronic properties, altering bacterial target engagement.
Physicochemical and Pharmacokinetic Profiles
Trends :
- Increased polarity (e.g., morpholine) improves solubility but may reduce blood-brain barrier penetration.
- Higher LogP values correlate with enhanced membrane permeability but risk off-target binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
